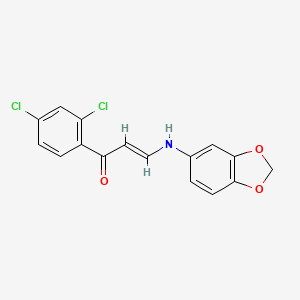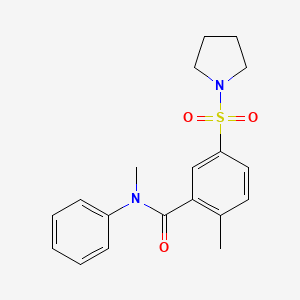![molecular formula C18H26Cl2N2S B4768171 N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4768171.png)
N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea
説明
N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea, also known as DCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCT belongs to the class of compounds known as thioureas, which are widely used as catalysts in various chemical reactions. In recent years, DCT has emerged as a promising compound for its potential use in the field of pharmacology and medicine.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea is believed to involve the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. For example, N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs by N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as HDACs, carbonic anhydrases, and cholinesterases. It has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways. In addition, N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the major advantages of using N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways. This makes it a valuable tool for studying the role of these enzymes and pathways in various diseases. However, one of the limitations of using N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea. One area of research is the development of more potent and selective analogs of N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea for use as therapeutic agents. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea in vivo, which may provide valuable information on its potential use in humans. In addition, further studies are needed to elucidate the mechanisms of action of N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea and its potential applications in various diseases.
科学的研究の応用
N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2S/c1-4-18(2,3)12-8-10-13(11-9-12)21-17(23)22-15-7-5-6-14(19)16(15)20/h5-7,12-13H,4,8-11H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYVBUHNCCQEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-2-pyridinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4768094.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-fluorophenyl)thiourea](/img/structure/B4768098.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4768104.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4768108.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4768132.png)
![ethyl 4-({[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4768137.png)
![7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4768144.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4768158.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide](/img/structure/B4768163.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide](/img/structure/B4768165.png)


![methyl 2-{3-[(2-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4768197.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4768205.png)